Cas no 1785761-58-1 ((3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate)

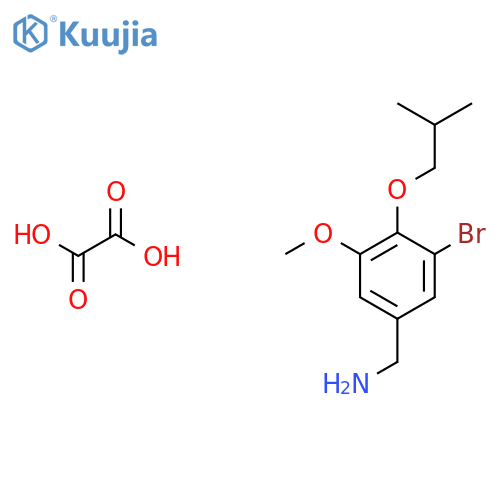

1785761-58-1 structure

商品名:(3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate

(3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate 化学的及び物理的性質

名前と識別子

-

- (3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate

- 1785761-58-1

- (3-Bromo-4-isobutoxy-5-methoxyphenyl)methanamine oxalate

- [3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]methanamine;oxalic acid

- [3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]methanamine; oxalic acid

- AKOS032963578

-

- インチ: 1S/C12H18BrNO2.C2H2O4/c1-8(2)7-16-12-10(13)4-9(6-14)5-11(12)15-3;3-1(4)2(5)6/h4-5,8H,6-7,14H2,1-3H3;(H,3,4)(H,5,6)

- InChIKey: YLEZSINBAORGGZ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(CN)=CC(=C1OCC(C)C)OC.OC(C(=O)O)=O

計算された属性

- せいみつぶんしりょう: 377.04740g/mol

- どういたいしつりょう: 377.04740g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 273

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 119Ų

(3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 177687-1g |

(3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate |

1785761-58-1 | 1g |

3168CNY | 2021-05-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 177687-1g |

(3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate |

1785761-58-1 | 1g |

3168.0CNY | 2021-07-13 | ||

| A2B Chem LLC | AY11051-1g |

(3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate |

1785761-58-1 | 1g |

$280.00 | 2024-04-20 |

(3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate 関連文献

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

1785761-58-1 ((3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate) 関連製品

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量